molecular formula C17H17FN2O3 B10797344 Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate

Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B10797344
M. Wt: 316.33 g/mol
InChI Key: RIWRQJDQRQUGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate is a complex organic compound featuring a pyrrole ring substituted with a 4-fluorophenyl group and a dimethyl group, along with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through a Paal-Knorr synthesis, where a diketone reacts with an amine under acidic conditions. The 4-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and aluminum chloride as a catalyst.

The oxazole ring is then formed through a cyclization reaction involving an α-halo ketone and an amide. The final esterification step involves reacting the carboxylic acid derivative with methanol in the presence of a strong acid like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated oxazoline ring.

    Substitution: Electrophilic aromatic substitution can occur on the 4-fluorophenyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate is studied for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities due to its ability to interact with various biological targets.

Industry

Industrially, this compound could be used in the development of new polymers or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrrole and oxazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate
  • Methyl 2-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate

Uniqueness

Compared to its analogs, Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity to biological targets, making it a valuable candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C17H17FN2O3

Molecular Weight

316.33 g/mol

IUPAC Name

methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C17H17FN2O3/c1-10-8-14(16-19-15(9-23-16)17(21)22-3)11(2)20(10)13-6-4-12(18)5-7-13/h4-8,15H,9H2,1-3H3

InChI Key

RIWRQJDQRQUGKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C3=NC(CO3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.